molecular formula C28H37ClN2O6S B3330970 Tianeptine Impurity E CAS No. 768351-55-9

Tianeptine Impurity E

Cat. No.: B3330970
CAS No.: 768351-55-9
M. Wt: 565.1 g/mol
InChI Key: KVNWABLEZYXEOG-UHFFFAOYSA-N
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Description

Tianeptine Impurity E is a chemical compound associated with Tianeptine, an atypical tricyclic antidepressant. Tianeptine is primarily used in the treatment of major depressive disorder and has shown potential benefits in addressing anxiety and irritable bowel syndrome. This compound is often used as a reference substance in medicinal chemistry research, particularly for quality control of drug synthesis processes and quantitative analysis .

Scientific Research Applications

Tianeptine Impurity E has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a reference substance for quality control and quantitative analysis of drug synthesis processes. In biology, it is used to study the pharmacokinetics and pharmacodynamics of Tianeptine and its metabolites. In medicine, it is used to develop and validate analytical methods for the estimation of related compounds in pharmaceutical formulations .

Mechanism of Action

Target of Action

Tianeptine Impurity E, also known as Tianeptine sodium impurity E [EP], primarily targets the mu-opioid receptor (MOR) . The MOR is a G-protein-coupled receptor in the central nervous system that plays a crucial role in pain perception, reward, and addictive behaviors .

Mode of Action

This compound acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a series of intracellular events . This interaction with the MOR is believed to be responsible for its clinical effects .

Biochemical Pathways

Upon activation of the MOR, this compound modulates several biochemical pathways. It enhances the function of AMPA receptors through phosphorylation by CaMKII and PKA , which are key players in synaptic plasticity . It also modulates postsynaptic excitatory ionotropic receptors and potentiates CNS D2 and D3 receptors . These actions culminate in the modulation of glutamatergic neurotransmission .

Pharmacokinetics

It is a quinoline derivative that contains a chlorine atom and a piperazine ring . These structural features may influence its pharmacokinetic properties, including its bioavailability.

Result of Action

The activation of MOR and the subsequent modulation of various biochemical pathways result in a range of molecular and cellular effects. This compound has been shown to normalize glutamatergic neurotransmission , which may underlie its effectiveness as an antidepressant . It also promotes synaptic vesicle dynamics and favors synaptic mitochondria processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic social stress has been shown to alter the effectiveness of tianeptine . Furthermore, the compound’s action can be influenced by genetic factors, as evidenced by studies using genetically modified mice .

Safety and Hazards

Tianeptine is not approved for any use by the United States Federal Drug Administration (FDA) due to its propensity for severe addiction . Misuse of tianeptine can lead to euphoric, opioid-like highs with the potential for chronic users to develop dependence and tolerance .

Future Directions

Tianeptine has been outlawed in several states in the U.S., classifying it as a schedule II controlled substance . The increasing incidence of addiction related to Tianeptine products underscores the urgent need to regulate these substances .

Biochemical Analysis

Biochemical Properties

Tianeptine Impurity E is a quinoline derivative that contains a chlorine atom and a piperazine ring . It is commonly used as a precursor for the synthesis of Tianeptine sodium, which is a selective serotonin reuptake enhancer that helps to regulate mood and reduce anxiety .

Cellular Effects

This compound, like Tianeptine, may have significant effects on various types of cells and cellular processes. For instance, Tianeptine has been shown to modulate glutamatergic transmission, and its effects on neuroplasticity have been extensively studied in the hippocampus and amygdala . It is plausible that this compound may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Tianeptine, the parent compound, is known to exert its effects at the molecular level through various mechanisms. It has been identified as a μ-opioid receptor (MOR) agonist . It is also thought to stabilize glutaminergic signaling and exerts opposing effects on N-methyl-d-aspartate (NMDA) and aminomethylphosphonic acid (AMPA) receptors . These interactions could potentially provide a key pathway for its antidepressant action .

Temporal Effects in Laboratory Settings

Studies on Tianeptine have shown that misuse can lead to euphoric, opioid-like highs with the potential for chronic users to develop dependence and tolerance .

Dosage Effects in Animal Models

Studies on Tianeptine have shown that it alleviates long-term mechanical hypersensitivity in the tibial spared nerve injury (SNI) model of neuropathic pain .

Metabolic Pathways

Tianeptine is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for Tianeptine .

Transport and Distribution

Tianeptine is known to be distributed online and at small retail locations .

Subcellular Localization

Studies on Tianeptine have shown that it has effects on synaptic AMPA receptor defects caused by deficiency of CDKL5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tianeptine Impurity E involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the estimation of related compounds in Tianeptine Sodium tablets. The process includes the preparation of stock solutions of related compounds with specific concentrations and the use of mobile phases prepared by mixing methanol, acetonitrile, and buffer solutions. The pH of the mobile phase is adjusted with ortho-phosphoric acid, and the effluents are monitored using a UV detector .

Industrial Production Methods: Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced analytical techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for the simultaneous determination of Tianeptine and its active metabolites in various matrices .

Chemical Reactions Analysis

Types of Reactions: Tianeptine Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, and ortho-phosphoric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various metabolites and related compounds. These products are analyzed using advanced analytical techniques to ensure their purity and quality .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Tianeptine Impurity E include other impurities associated with Tianeptine, such as Tianeptine Impurity A, Tianeptine Impurity B, and Tianeptine Impurity C. These compounds are used as reference standards for the identification, purity tests, and assays of pharmaceutical products according to pharmacopoeial monographs .

Uniqueness: this compound is unique in its chemical structure and properties, which make it a valuable reference substance in medicinal chemistry research. Its specific interactions with various receptors and its role in the quality control of Tianeptine synthesis processes highlight its importance in the pharmaceutical industry .

Properties

IUPAC Name

7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNWABLEZYXEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768351-55-9
Record name 7,7-(((11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)imino)diheptanoic acid S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0768351559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)IMINO)DIHEPTANOIC ACID S,S-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z273X397
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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